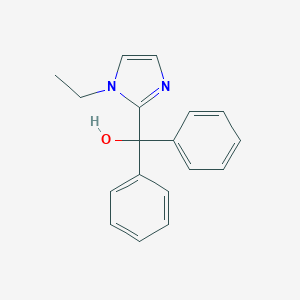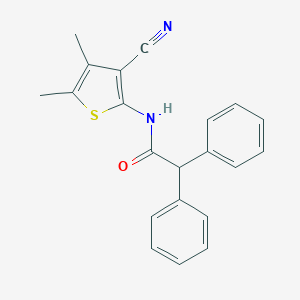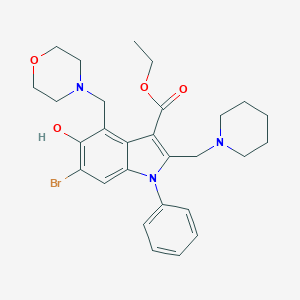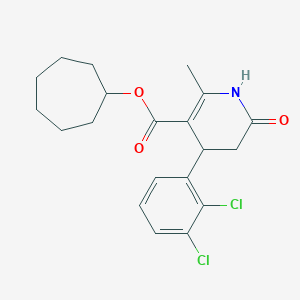![molecular formula C22H16N4O3S B389448 6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B389448.png)
6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyrrole ring, and a thiazolo[3,2-a]benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the pyrrole ring and the nitrophenyl group. The final step involves the formation of the methylene bridge connecting the pyrrole and thiazolo[3,2-a]benzimidazole moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the pyrrole or benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups onto the pyrrole or benzimidazole rings.
Applications De Recherche Scientifique
6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets. The nitrophenyl group and the pyrrole ring can participate in various binding interactions with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as imidazole itself, share some structural similarities.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole itself, are also similar.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole itself, are structurally related.
Uniqueness
What sets 6,8-DIMETHYL-2-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C22H16N4O3S |
|---|---|
Poids moléculaire |
416.5g/mol |
Nom IUPAC |
(2E)-5,7-dimethyl-2-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H16N4O3S/c1-13-10-14(2)20-18(11-13)25-21(27)19(30-22(25)23-20)12-17-4-3-9-24(17)15-5-7-16(8-6-15)26(28)29/h3-12H,1-2H3/b19-12+ |
Clé InChI |
KGCWOQUUWJHVST-XDHOZWIPSA-N |
SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-])SC3=N2)C |
SMILES isomérique |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-])/SC3=N2)C |
SMILES canonique |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-])SC3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-ethoxyphenyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol](/img/structure/B389366.png)
![11-[2-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389368.png)

![(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B389371.png)

![ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B389373.png)
![2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B389375.png)
![benzyl N'-[2-(4-bromophenyl)-2-oxoethyl]-N-(2-phenylethyl)-N-prop-2-en-1-ylcarbamimidothioate](/img/structure/B389377.png)


![Propan-2-yl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B389382.png)
![(3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389386.png)

![isopropyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B389390.png)
